molecular formula C18H20ClN3 B2662436 2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-chloropyridine CAS No. 2380167-35-9

2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-chloropyridine

Cat. No.: B2662436
CAS No.: 2380167-35-9
M. Wt: 313.83
InChI Key: HEDXHTDFGVQVBM-UHFFFAOYSA-N
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Description

2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-chloropyridine is a complex organic compound that features a unique structure combining a pyrrolopyrrole core with a chloropyridine moiety

Preparation Methods

The synthesis of 2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-chloropyridine typically involves multiple steps, starting with the formation of the pyrrolopyrrole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzyl group is introduced via a benzylation reaction, and the chloropyridine moiety is incorporated through a substitution reaction. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-chloropyridine can undergo various chemical reactions, including:

Scientific Research Applications

2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-chloropyridine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-chloropyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-chloropyridine include other pyrrolopyrrole derivatives and chloropyridine-containing compounds. These compounds may share similar structural features but can differ in their chemical reactivity, biological activity, and applications. Examples of similar compounds include:

Properties

IUPAC Name

2-benzyl-5-(3-chloropyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3/c19-17-7-4-8-20-18(17)22-12-15-10-21(11-16(15)13-22)9-14-5-2-1-3-6-14/h1-8,15-16H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDXHTDFGVQVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1CC3=CC=CC=C3)C4=C(C=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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